molecular formula C24H21F4N5O3S B13844869 N-(2-methoxyethyl) Apalutamide

N-(2-methoxyethyl) Apalutamide

Cat. No.: B13844869
M. Wt: 535.5 g/mol
InChI Key: DSOHEDKSYJTFLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl) Apalutamide involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance production rates and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl) Apalutamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

N-(2-methoxyethyl) Apalutamide has a wide range of scientific research applications:

Mechanism of Action

N-(2-methoxyethyl) Apalutamide exerts its effects by binding to the androgen receptor’s ligand-binding domain. This prevents the receptor from translocating to the nucleus, binding to DNA, and initiating the transcription of androgen-responsive genes. The inhibition of these pathways leads to the suppression of prostate cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl) Apalutamide is unique due to its higher binding affinity to the androgen receptor and its ability to retain full antagonist activity even in the presence of androgen receptor overexpression. This makes it more effective in inhibiting prostate cancer cell growth compared to other similar compounds .

Properties

Molecular Formula

C24H21F4N5O3S

Molecular Weight

535.5 g/mol

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(2-methoxyethyl)-N-methylbenzamide

InChI

InChI=1S/C24H21F4N5O3S/c1-31(8-9-36-2)20(34)16-5-4-14(11-18(16)25)33-22(37)32(21(35)23(33)6-3-7-23)15-10-17(24(26,27)28)19(12-29)30-13-15/h4-5,10-11,13H,3,6-9H2,1-2H3

InChI Key

DSOHEDKSYJTFLO-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Origin of Product

United States

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